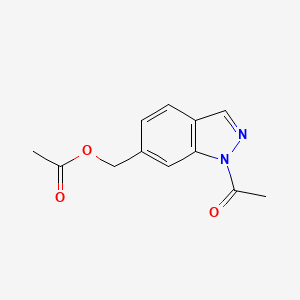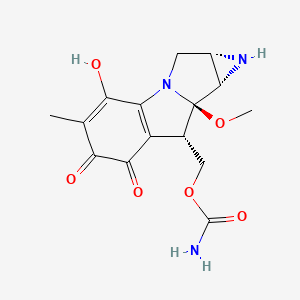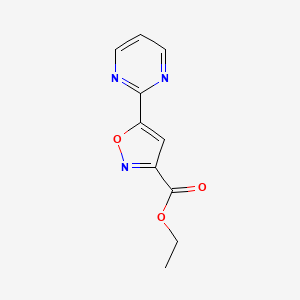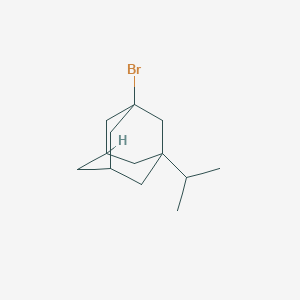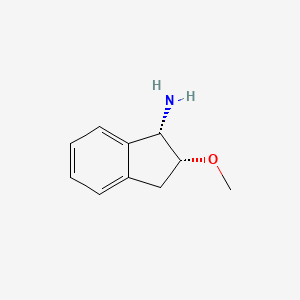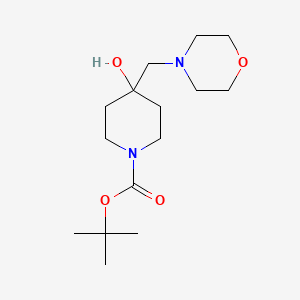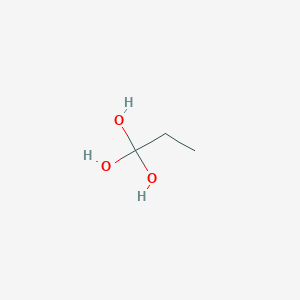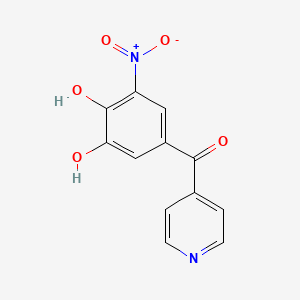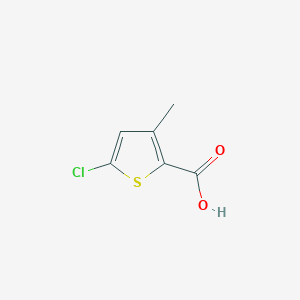
5-Chloro-3-methylthiophene-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-methylthiophene-2-carboxylicacid is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions
5-Chloro-3-methylthiophene-2-carboxylicacid can be synthesized starting from 2-chlorothiophene. The process involves a Friedel-Crafts acylation reaction with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene. This intermediate is then subjected to liquid alkali hydrolysis to yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis of methyl 5-chloro-thiophene-2-carboxylic acid typically follows similar routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
5-Chloro-3-methylthiophene-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or ammonia under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
科学研究应用
5-Chloro-3-methylthiophene-2-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl 5-chloro-thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: A closely related compound with similar chemical properties and applications.
2,5-Dichlorothiophene-3-carboxylic acid:
3-Methyl-2-thiophenecarboxylic acid: A methyl-substituted thiophene derivative used in various chemical reactions.
Uniqueness
5-Chloro-3-methylthiophene-2-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of a methyl ester and a chlorine substituent on the thiophene ring makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C6H5ClO2S |
|---|---|
分子量 |
176.62 g/mol |
IUPAC 名称 |
5-chloro-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9) |
InChI 键 |
NELGVVDDIWKCLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


